9-benzyl-3H-purine-6-thione

MTH1 cancer biology oxidative damage repair

9-Benzyl-3H-purine-6-thione (CAS 17447-84-6) is a synthetic purine derivative characterized by a thione group at the 6-position and a benzyl substituent at the N9 position of the purine ring. It belongs to the class of 6-thiopurine analogs, a well-established scaffold in medicinal chemistry.

Molecular Formula C12H10N4S
Molecular Weight 242.3 g/mol
CAS No. 17447-84-6
Cat. No. B094095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-benzyl-3H-purine-6-thione
CAS17447-84-6
Molecular FormulaC12H10N4S
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C2NC=NC3=S
InChIInChI=1S/C12H10N4S/c17-12-10-11(13-7-14-12)16(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17)
InChIKeyXLBDEMIFDOANPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-3H-purine-6-thione (CAS 17447-84-6): Baseline Identity for Differentiated Procurement


9-Benzyl-3H-purine-6-thione (CAS 17447-84-6) is a synthetic purine derivative characterized by a thione group at the 6-position and a benzyl substituent at the N9 position of the purine ring . It belongs to the class of 6-thiopurine analogs, a well-established scaffold in medicinal chemistry. Unlike the more common 6-thioether purines (e.g., 6-benzylthiopurine), the presence of the C=S thione motif introduces distinct electronic and hydrogen-bonding properties that can fundamentally alter target engagement profiles [1]. This compound has been profiled primarily as an inhibitor of the human MTH1 (NUDT1) enzyme and purine nucleoside phosphorylase (PNP), placing it at the intersection of oxidative damage repair and purine salvage pathway research [2].

Thione chemotype for MTH1 (NUDT1) pathway studies
Human PNP enzyme inhibition research
N9-benzyl purine for Mtb purine salvage target engagement
Nudix hydrolase selectivity probe development

Why 9-Benzyl-3H-purine-6-thione Cannot Be Simply Replaced by Generic 6-Thiopurine Analogs


Generic substitution among 6-thiopurines is not scientifically sound because the 6-position substituent (thione C=S vs. thioether C-S-C vs. thiol C-SH) dictates the compound's tautomeric equilibrium, metabolic stability, and interaction with biological targets [1]. The thione form present in 9-benzyl-3H-purine-6-thione can engage in distinct hydrogen-bonding patterns compared to its thioether counterpart 6-benzylthiopurine, potentially leading to different off-target profiles and selectivity windows [2]. In the context of MTH1 and PNP inhibition, where subtle changes in purine substitution can shift IC50 values by orders of magnitude, assuming equipotency or functional interchangeability between thione and thioether analogs risks invalid experimental outcomes and wasted procurement resources [3].

Thione (C=S)
Thioether (C-S-C)
Binding mode and hydrogen-bonding capacity may not transfer; selectivity profiles may shift
N9-benzyl purine
Unsubstituted 6-thiopurine
N9-benzyl required for Mtb PNP engagement; antimycobacterial target context may not transfer

Quantitative Differentiation Evidence for 9-Benzyl-3H-purine-6-thione Against Closest Analogs


MTH1 Inhibition: 9-Benzyl-3H-purine-6-thione Exhibits Comparable Affinity to 6-Benzylthiopurine, but with a Distinct Thione Pharmacophore

In a recombinant MTH1 enzyme inhibition assay using dGTP as substrate, 9-benzyl-3H-purine-6-thione demonstrated an IC50 of 1.10 µM, while its closest thioether analog 6-benzylthiopurine showed a comparable IC50 of 1.22 µM under similar assay conditions [1][2]. Although the potencies are numerically similar, the two compounds represent distinct chemotypes: a C=S thione versus a C-S-C thioether. This structural difference has been shown in structure-activity relationship (SAR) studies to influence binding mode predictions and hydrogen-bonding networks within the MTH1 active site, which may affect selectivity against off-targets such as other Nudix hydrolases [3].

MTH1 Inhibition
Cross-study comparable
Thione IC50 1.10 µM vs thioether 1.22 µM
Distinct chemotype may support SAR exploration despite similar potency
Binding mode differences predicted; selectivity vs. off-targets may vary
MTH1 cancer biology oxidative damage repair

PNP Inhibition: 9-Benzyl-3H-purine-6-thione Shows Low Micromolar Inhibition of Human Purine Nucleoside Phosphorylase, Contrasting with Weaker Thioether Analogs

9-Benzyl-3H-purine-6-thione inhibited human purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM in a radiometric assay measuring conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. In contrast, 6-benzylthiopurine, which carries a thioether rather than a thione at C6, exhibits substantially weaker PNP inhibition, with reported IC50 values typically >10 µM or often not reaching 50% inhibition at the highest tested concentration [2]. This difference is attributed to the ability of the thione C=S group to act as a superior hydrogen-bond acceptor in the phosphate-binding pocket of PNP compared to the thioether sulfur [3].

PNP Inhibition
Cross-study comparable
Thione IC50 1.33 µM (>7-fold over thioether >10 µM)
Supports PNP pathway research; thione may offer distinct potency context
Hydrogen-bond acceptor capacity at C=S reported as key contributor
purine nucleoside phosphorylase T-cell biology immunosuppression

Mycobacterium tuberculosis PNP Binding Affinity: N9-Benzyl Substitution Confers Species-Specific Target Engagement

The N9-benzyl motif present in 9-benzyl-3H-purine-6-thione is a critical determinant for binding to Mycobacterium tuberculosis (Mtb) purine nucleoside phosphorylase. 9-Benzyl-3H-purine-6-thione demonstrated a binding affinity (Kd) of 12.6 µM against recombinant Mtb PNP, as determined by spectrophotometric analysis [1]. In contrast, 6-mercaptopurine, the parent thiol compound lacking the N9-benzyl group, shows minimal binding to Mtb PNP, consistent with the established SAR that N9-substitution is required for antimycobacterial activity within this purine series [2]. The class of 9-benzylpurines has been independently validated as selective antimycobacterial agents with low cytotoxicity toward mammalian cells [3].

Mtb PNP Binding
Class-level inference
Kd 12.6 µM (N9-benzyl); no binding without N9 substitution
N9-benzyl motif required for Mtb target engagement context
Class-level SAR validated across 9-benzylpurine series
Mycobacterium tuberculosis antimycobacterial purine salvage pathway

Chemotype Distinction: Thione (C=S) vs. Thioether (C-S-C) Pharmacophore Implications from MTH1 SAR Studies

Comprehensive SAR analysis from the MTH1 inhibitor development program at RIKEN has established that purine-based MTH1 inhibitors with different C6 substituents can exhibit divergent binding modes despite similar IC50 values [1]. The thione group (C=S) in 9-benzyl-3H-purine-6-thione presents a polarized double bond capable of acting as both a hydrogen-bond acceptor and a soft electrophile, whereas the thioether (C-S-C) in 6-benzylthiopurine is predominantly hydrophobic and cannot participate in the same hydrogen-bonding networks. Molecular docking studies predict that C6-thione purines engage the Asp-Asp pharmacophore of MTH1 through a distinct water-mediated interaction absent in thioether analogs [2]. This mechanistic difference, while not captured by simple IC50 comparison, is critical for medicinal chemists seeking to optimize selectivity over MTH2 or other Nudix family enzymes [3].

Binding Mode SAR
Class-level inference
C=S enables water-mediated H-bond with MTH1 Asp-Asp motif
Thione pharmacophore may support MTH1 selectivity profiling
In silico docking; experimental confirmation pending
structure-activity relationship thione pharmacophore medicinal chemistry

High-Value Application Scenarios for 9-Benzyl-3H-purine-6-thione Based on Differentiated Evidence


MTH1 Inhibitor Probe Development with Thione-Specific Pharmacophore Exploration

Medicinal chemistry teams building focused libraries of MTH1 inhibitors can use 9-benzyl-3H-purine-6-thione as a thione-chemotype starting point, distinct from the more commonly explored thioether purines. Its IC50 of 1.10 µM against recombinant human MTH1 provides a tractable potency baseline for hit-to-lead optimization, while the C=S moiety permits exploration of hydrogen-bonding interactions not accessible with thioethers [1]. Given the ongoing controversy about MTH1 inhibitor selectivity, the thione series may offer a route to compounds with cleaner off-target profiles compared to thioether-based chemotypes [2].

Selective T-Cell Immunomodulation via PNP Inhibition

The >7-fold superiority of 9-benzyl-3H-purine-6-thione (IC50 = 1.33 µM) over 6-benzylthiopurine for human PNP inhibition establishes it as a preferred scaffold for T-cell-selective immunosuppressant development [3]. PNP inhibitors are clinically relevant for T-cell acute lymphoblastic leukemia, graft-versus-host disease, and autoimmune disorders. The thione group's superior engagement of the PNP phosphate-binding pocket provides a structural rationale for its enhanced activity [4].

Antimycobacterial Lead Identification Targeting Purine Salvage Enzymes

The N9-benzyl substitution in 9-benzyl-3H-purine-6-thione is a validated determinant for binding to Mycobacterium tuberculosis PNP (Kd = 12.6 µM), a feature absent in unsubstituted 6-thiopurines [5]. Researchers screening for species-selective antimycobacterial agents should include N9-benzyl purines in their compound sets to exploit the differential vulnerability of mycobacterial purine salvage pathways, a strategy supported by the broader class of 9-benzylpurines that have demonstrated selective Mtb growth inhibition with low mammalian cytotoxicity [6].

Chemical Biology Tool for Dissecting Nudix Hydrolase Family Selectivity

The thione pharmacophore of 9-benzyl-3H-purine-6-thione engages the MTH1 Asp-Asp motif through a predicted water-mediated hydrogen-bond network that differs from thioether binding modes [7]. This chemotype can serve as a chemical biology probe to interrogate selectivity determinants across the Nudix hydrolase family (MTH1 vs. MTH2 vs. other NUDT enzymes), an application made urgent by the 2016 finding that many reported MTH1 inhibitors exert their cellular effects through off-target engagement [8].

Application
Selection Property
Validation Focus
MTH1 pharmacophore exploration
Thione chemotype (C=S)
MTH1 selectivity and binding mode
PNP inhibition studies
PNP inhibitory activity
T-cell signaling pathway context
Mtb purine salvage research
N9-benzyl substitution
Mtb PNP target engagement
Nudix hydrolase selectivity probe
Thione binding mode
MTH1 vs. MTH2 selectivity profiling
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